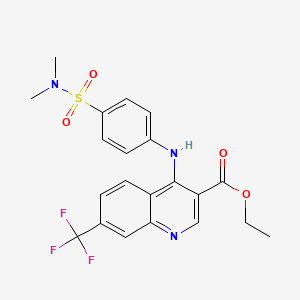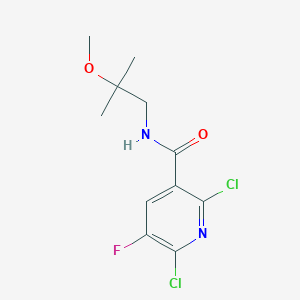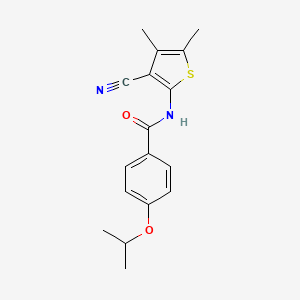
1-(4-(Difluoromethoxy)phenyl)-3-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-(Difluoromethoxy)phenyl)-3-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea, also known as TAK-659, is a small molecule inhibitor that has been studied for its potential therapeutic applications in various diseases. This compound has been shown to have promising results in preclinical studies, and its synthesis method and mechanism of action have been extensively studied.
Wirkmechanismus
1-(4-(Difluoromethoxy)phenyl)-3-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea is a selective inhibitor of Bruton's tyrosine kinase (BTK), a key enzyme involved in B-cell receptor signaling. By inhibiting BTK, this compound blocks the activation and proliferation of B cells, leading to the suppression of immune responses. This mechanism of action has been shown to be effective in various diseases, including B-cell malignancies, autoimmune disorders, and inflammatory diseases.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied in preclinical models. In cancer cells, this compound has been shown to inhibit the activation of BTK and downstream signaling pathways, leading to reduced cell proliferation and increased apoptosis. In animal models, this compound has been shown to reduce tumor growth and metastasis. In autoimmune and inflammatory diseases, this compound has been shown to suppress immune responses and reduce inflammation, leading to improved disease outcomes.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of 1-(4-(Difluoromethoxy)phenyl)-3-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea for lab experiments is its high selectivity for BTK, which reduces off-target effects and improves the specificity of the results. This compound is also available in high purity and can be synthesized in large quantities, making it suitable for large-scale experiments. However, one of the limitations of this compound is its potential toxicity, which requires careful dose optimization and toxicity testing before clinical use.
Zukünftige Richtungen
There are several future directions for research on 1-(4-(Difluoromethoxy)phenyl)-3-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea. One area of interest is the potential use of this compound in combination with other therapies, such as chemotherapy or immunotherapy, to enhance its therapeutic efficacy. Another area of interest is the development of this compound analogs with improved pharmacokinetic properties and reduced toxicity. Additionally, further studies are needed to elucidate the mechanisms of action of this compound in various diseases and to identify potential biomarkers for patient selection and response monitoring.
Synthesemethoden
The synthesis of 1-(4-(Difluoromethoxy)phenyl)-3-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea involves several steps, including the reaction of 4-(Difluoromethoxy)aniline with 1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid, followed by the reaction of the resulting intermediate with N,N'-diisopropylcarbodiimide and N-methylmorpholine. The final product is obtained after purification by column chromatography. This synthesis method has been optimized to produce this compound in high yields and purity, making it suitable for large-scale production.
Wissenschaftliche Forschungsanwendungen
1-(4-(Difluoromethoxy)phenyl)-3-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea has been studied for its potential therapeutic applications in various diseases, including cancer, autoimmune disorders, and inflammatory diseases. In preclinical studies, this compound has been shown to inhibit the proliferation of cancer cells and reduce tumor growth in animal models. It has also been shown to modulate the immune system, leading to the suppression of autoimmune responses and the attenuation of inflammatory responses.
Eigenschaften
IUPAC Name |
1-[4-(difluoromethoxy)phenyl]-3-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19F2N3O4/c1-27-16-4-2-3-14(10-16)24-11-13(9-17(24)25)23-19(26)22-12-5-7-15(8-6-12)28-18(20)21/h2-8,10,13,18H,9,11H2,1H3,(H2,22,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCWPKIKGMLZMMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2CC(CC2=O)NC(=O)NC3=CC=C(C=C3)OC(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19F2N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[(3-bromophenyl)methyl]-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine dihydrochloride](/img/structure/B2942543.png)
![(3-(4-Fluorophenyl)azepan-1-yl)(4,5,6,7-tetrahydrobenzo[d]isoxazol-3-yl)methanone](/img/structure/B2942544.png)

![N-(2,5-difluorophenyl)-2-({1-ethyl-6-[(4-methoxyphenyl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamide](/img/structure/B2942547.png)

![N-(2-(6-(ethylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide](/img/structure/B2942551.png)
![5-Bromopyrrolo[1,2-b]pyridazine](/img/structure/B2942552.png)

![1-(4-Ethylbenzo[d]thiazol-2-yl)-3-(2-methoxyethyl)urea](/img/structure/B2942554.png)

![[(4-Amino-3,5-diethylphenyl)sulfanyl]formonitrile](/img/structure/B2942557.png)
![2-benzamido-N-(3,4-dimethoxyphenyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide](/img/structure/B2942558.png)
